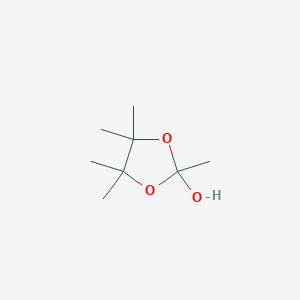
1-tert-Butyl-4-(4-methylphenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-(4-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a tert-butyl group and a 4-methylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-tert-Butyl-4-(4-methylphenoxy)benzene can be synthesized through a multi-step process involving Friedel-Crafts alkylation and etherification reactions. The initial step involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form tert-butylbenzene. Subsequently, tert-butylbenzene undergoes etherification with 4-methylphenol in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation and etherification processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Butyl-4-(4-methylphenoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Nitro, sulfonic, and halogenated derivatives.
Applications De Recherche Scientifique
1-tert-Butyl-4-(4-methylphenoxy)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-4-(4-methylphenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses. The specific pathways involved depend on the nature of the target and the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylbenzene: A simpler analog with only a tert-butyl group attached to the benzene ring.
4-tert-Butylphenol: Contains a tert-butyl group and a hydroxyl group on the benzene ring.
4-Methylphenol:
Uniqueness
1-tert-Butyl-4-(4-methylphenoxy)benzene is unique due to the presence of both a tert-butyl group and a 4-methylphenoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
74448-90-1 |
|---|---|
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
1-tert-butyl-4-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C17H20O/c1-13-5-9-15(10-6-13)18-16-11-7-14(8-12-16)17(2,3)4/h5-12H,1-4H3 |
Clé InChI |
RKVRZPBTUPYILF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[dimethoxy(diphenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14445924.png)
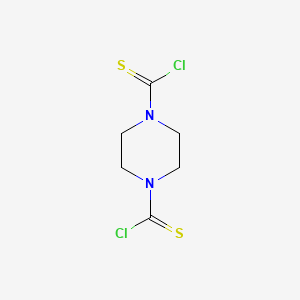
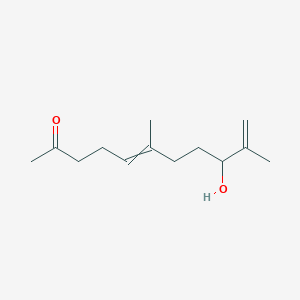




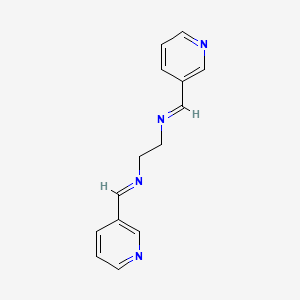
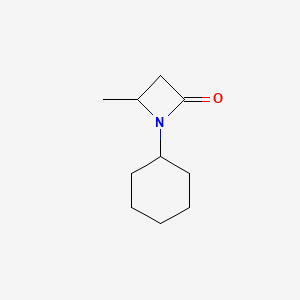
![({[(3,3-Dimethylcyclohex-1-en-1-yl)methyl]sulfanyl}methyl)(trimethyl)silane](/img/structure/B14445977.png)


